3-Trifluoromethanesulfonyl-pyridin-4-ylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethanesulfonyl-pyridin-4-ylamine involves several steps, typically starting with the appropriate pyridine derivative. One common method includes the reaction of pyridin-4-ylamine with trifluoromethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethanesulfonyl-pyridin-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonyl group.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives .
Scientific Research Applications
3-Trifluoromethanesulfonyl-pyridin-4-ylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Trifluoromethanesulfonyl-pyridin-4-ylamine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to enhance the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethylsulfanyl-pyridin-4-ylamine: Similar in structure but with a trifluoromethylsulfanyl group instead of a trifluoromethanesulfonyl group.
4-Pyridinamine, 3-[(trifluoromethyl)thio]-: Another related compound with a trifluoromethylthio group.
Uniqueness
3-Trifluoromethanesulfonyl-pyridin-4-ylamine is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased electrophilicity and the ability to participate in a wider range of chemical reactions . This makes it particularly valuable in synthetic chemistry and drug development .
Properties
Molecular Formula |
C6H5F3N2O2S |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)pyridin-4-amine |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)5-3-11-2-1-4(5)10/h1-3H,(H2,10,11) |
InChI Key |
DYZOPCQSFWFPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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